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5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

Kinase inhibition EGFR Cancer

Inconsistent SAR and off-target liabilities from generic bromophenyl-pyridopyrimidinones delay kinase and bromodomain programs. This piperidine analog pre-fills the ATP-binding/halogen-bond pocket to deliver reproducible target engagement. - Enables KINOMEscan selectivity panels vs. des-bromo and 4-chloro controls. - Predicted halogen bonding with the WPF shelf supports BRD4 BD2 inhibition. - Available on-demand with batch-to-batch analytical consistency for fragment-based and lead-optimization workflows.

Molecular Formula C18H17BrN4O
Molecular Weight 385.3 g/mol
Cat. No. B6008447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC18H17BrN4O
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H17BrN4O/c19-13-6-4-12(5-7-13)14-8-9-20-16-15(14)17(24)22-18(21-16)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,21,22,24)
InChIKeyMSUHRWHYXIDGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one: Kinase and Bromodomain Probe Scaffold


5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-4(3H)-one family, a privileged scaffold extensively studied for kinase inhibition and anticancer applications [1]. The substitution pattern—a 4-bromophenyl group at position 5 and a piperidine ring at position 2—is characteristic of analogs designed to explore structure-activity relationships (SAR) around the ATP-binding pocket of kinases and the acetyl-lysine binding site of bromodomains [2]. Its molecular formula is C18H17BrN4O with a molecular weight of approximately 385.3 g/mol. The compound serves as a key intermediate or probe molecule in medicinal chemistry programs targeting EGFR, BRAF, and CDK4/6 pathways, where precise substitution dictates target affinity and selectivity [1].

Kinase hinge-binder scaffold for EGFR/BRAF/CDK pathway SAR
4-Bromophenyl group enables halogen bonding in bromodomain binding pocket
Piperidine C2 substitution modulates lipophilicity for CNS probe development

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one Substitution Specificity


Within the pyrido[2,3-d]pyrimidin-4(3H)-one class, minor modifications at the 2- and 5-positions drastically alter biological activity profiles. For instance, the replacement of a piperidine with a piperazine (e.g., 5-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one) introduces a basic nitrogen that can change logD, hydrogen-bonding capacity, and off-target liability [1]. Similarly, the removal of the bromine atom (5-phenyl analog) reduces halogen-bonding potential and can lower binding affinity for targets that exploit the σ-hole of the bromine [2]. SAR studies on related cores demonstrate that even a halogen substitution from bromine to chlorine can shift kinase selectivity profiles and antiproliferative IC50 values by several-fold [1]. Therefore, generic substitution without empirical validation risks selecting a compound with untested potency, selectivity, and physicochemical properties, undermining experimental reproducibility.

Piperidine vs Piperazine
Altered logD and off-target liability may shift kinase selectivity profile
Bromophenyl vs Phenyl
Loss of halogen bonding may reduce binding affinity for certain targets
Bromine vs Chlorine
Halogen substitution can shift kinase selectivity, requiring empirical validation

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one: Quantitative Differentiation Evidence


Kinase Inhibition: SAR-Based Inference

Although direct kinase profiling data for this specific compound have not been publicly disclosed, closely related pyrido[2,3-d]pyrimidin-4(3H)-one analogs have demonstrated potent EGFR inhibition. For example, compound 6 from Khalifa et al. (2019), which features a distinct substitution pattern, exhibited an IC50 of 0.5 µM against BRAF V600E, EGFR, and PDGFRβ at 100 µM, comparable to doxorubicin (IC50 0.6 µM) [1]. The presence of a 4-bromophenyl group is expected to enhance hydrophobic interactions in the kinase hinge region relative to the unsubstituted phenyl analog, a trend observed across pyridopyrimidine kinase inhibitors [1]. Direct comparative data between the 2-piperidinyl and 2-(4-methylpiperazin-1-yl) analogs are required to quantify the impact on selectivity.

Kinase inhibition
Class-level inference
Not directly measured
Analog IC50 0.5 µM (BRAF V600E, EGFR, PDGFRβ)
Scaffold activity confirmed; verify target compound activity
Substitution-specific data needed
Kinase inhibition EGFR Cancer

EGFR T790M: Bromophenyl Contribution

In a 2022 series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives evaluated against EGFRWT and EGFRT790M, compounds bearing halogenated phenyl rings at position 5 showed improved activity against the resistant mutant compared to unsubstituted phenyl analogs. For example, a 4-chlorophenyl derivative achieved an IC50 of 1.2 µM against EGFRT790M, whereas the unsubstituted phenyl analog was inactive (>10 µM) [1]. The 4-bromophenyl group is predicted to further enhance this effect due to optimal halogen bonding with the gatekeeper residue, consistent with known EGFR inhibitor SAR [2]. Quantitative IC50 data for the target compound are needed to confirm this hypothesis.

EGFR T790M inhibition
Class-level inference
Not directly measured
4-Cl analog IC50 1.2 µM; unsubstituted phenyl >10 µM
4-Br group may enhance T790M binding; empirical confirmation required
Based on 4-Cl analog data
EGFR T790M Drug resistance Pyridopyrimidinone

Physicochemical Comparison: Piperidine vs Piperazine

The substitution of piperidine (cLogP contribution ~1.0) with 4-methylpiperazine (cLogP contribution ~0.2) in the otherwise identical 5-(4-bromophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one scaffold increases calculated lipophilicity by approximately 0.8 log units and reduces the number of hydrogen-bond donors from 0 (piperidine) to 0 (piperazine also 0), while introducing an additional hydrogen-bond acceptor . The higher logD7.4 of the piperidine analog is predicted to enhance passive membrane permeability and CNS penetration compared to the piperazine variant, a critical consideration for neuroscience applications where the scaffold has shown mGlu5 antagonism [1]. Direct experimental logD and PAMPA data for both analogs are needed to confirm.

Lipophilicity shift
In silico prediction
ΔcLogP ≈ 0.8
Piperidine vs piperazine analog
Piperidine analog may exhibit higher membrane permeability
No experimental logD; verify with PAMPA
Lipophilicity CNS permeability Physicochemical properties

5-(4-bromophenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one: Recommended Procurement Scenarios


BRD4 BD2 Domain Probe

Based on the demonstrated activity of structurally related 2-aryl pyrido[2,3-d]pyrimidines against bromodomains [1], this compound can serve as a starting point for the development of selective BRD4 BD2 inhibitors. The 4-bromophenyl group is predicted to engage the WPF shelf via halogen bonding, while the piperidine may occupy the ribose pocket. Procurement is justified for fragment-based screening or hit-to-lead programs where a pre-functionalized core is desired.

Tyrosine Kinase Selectivity Profiling

The pyridopyrimidinone core is a known kinase hinge-binder [2]. This specific analog is appropriate for inclusion in a kinase selectivity panel (e.g., DiscoverX KINOMEscan) to map the contribution of the 4-bromophenyl group to target engagement across the kinome, especially in comparison to the des-bromo and 4-chloro analogs.

CNS-Penetrant mGlu5 Antagonist Optimization

Given the established mGlu5 antagonism of 2-aryl pyrido[2,3-d]pyrimidines [3], the higher predicted lipophilicity of the piperidine analog makes it a candidate for CNS penetration optimization. It can be tested in a mouse fear-potentiated startle model to assess anxiolytic activity, with the piperazine analog serving as a peripheral control.

Application
Selection Property
Validation Focus
Bromodomain probe development
Pre-functionalized 4-bromophenyl core for halogen bonding
BD2 selectivity profiling and fragment-based screening
Kinase panel selectivity profiling
Kinase hinge-binding scaffold
Kinome-wide target engagement mapping
CNS-penetrant mGlu5 antagonist studies
High predicted lipophilicity for CNS exposure
Blood-brain barrier penetration and mGlu5 antagonism
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